2-[benzoyl(methyl)amino]-N-(2-phenylethyl)benzamide
Overview
Description
Preparation Methods
The synthesis of 2-[benzoyl(methyl)amino]-N-(2-phenylethyl)benzamide typically involves the condensation of benzoic acids and amines. One method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation. This method is advantageous due to its eco-friendly nature, low reaction times, and high yields . Another approach involves the use of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives, with triethylamine as a base and tetrahydrofuran as a solvent .
Chemical Reactions Analysis
2-[benzoyl(methyl)amino]-N-(2-phenylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[benzoyl(methyl)amino]-N-(2-phenylethyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of plastics, rubber, and paper, as well as in agricultural applications.
Mechanism of Action
The mechanism of action of 2-[benzoyl(methyl)amino]-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. Its antioxidant activity is due to its capacity to scavenge free radicals and chelate metal ions .
Comparison with Similar Compounds
2-[benzoyl(methyl)amino]-N-(2-phenylethyl)benzamide can be compared with other benzamide derivatives such as:
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
- N-benzimidazol-2-yl benzamide
These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique combination of the benzoyl and phenylethyl groups in this compound contributes to its distinct properties and applications .
Properties
IUPAC Name |
2-[benzoyl(methyl)amino]-N-(2-phenylethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-25(23(27)19-12-6-3-7-13-19)21-15-9-8-14-20(21)22(26)24-17-16-18-10-4-2-5-11-18/h2-15H,16-17H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHVHWLNAZPAGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)NCCC2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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